molecular formula C5H9ClO2 B1586516 Chloromethyl butyrate CAS No. 33657-49-7

Chloromethyl butyrate

Cat. No.: B1586516
CAS No.: 33657-49-7
M. Wt: 136.58 g/mol
InChI Key: BDPZFQLKFUONAG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Chloromethyl butyrate is an important organic intermediate used to synthesize substituted esters . It is used in the preparation of various compounds, including clevidipine, which incorporates a methoxymethyl ester, a function that is readily cleaved to the corresponding acid by serum esterases . Therefore, the primary targets of this compound are the enzymes involved in the esterification process.

Mode of Action

The mode of action of this compound involves its interaction with these enzymes. The compound is used in the alkylation of monoesters, where it acts as an alkylating agent . This process involves the transfer of the chloromethyl group from this compound to the monoester, resulting in the formation of a substituted ester .

Result of Action

The result of this compound’s action is the formation of substituted esters, which have various applications in the synthesis of other compounds . For instance, in the synthesis of clevidipine, this compound contributes to the formation of a methoxymethyl ester .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the efficiency of the esterification process can be affected by factors such as temperature, pH, and the presence of a catalyst . Furthermore, this compound is a flammable liquid and can cause burns of eyes, skin, and mucous membranes . Therefore, it should be handled with care, stored in a well-ventilated place, and kept away from heat, sparks, open flames, and hot surfaces .

Preparation Methods

Synthetic Routes and Reaction Conditions: Chloromethyl butyrate can be synthesized by reacting chloroformic acid with n-butanol. During this reaction, chloroformic acid and n-butanol are esterified in the presence of an acidic catalyst to generate this compound . Another method involves the use of tetrabutylammonium hydrogen sulfate and sodium bicarbonate in water, followed by the addition of this compound .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions: Chloromethyl butyrate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Esterification Reactions: It can be used to form esters with different alcohols.

Common Reagents and Conditions:

Major Products:

    Substituted Esters: These are formed when this compound reacts with nucleophiles.

    Alcohol Derivatives: Formed through esterification reactions with various alcohols.

Comparison with Similar Compounds

Chloromethyl butyrate can be compared with other esters such as:

Uniqueness: this compound is unique due to its reactivity and versatility as an intermediate in organic synthesis. Its ability to participate in various chemical reactions makes it valuable in the synthesis of a wide range of compounds.

Properties

IUPAC Name

chloromethyl butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO2/c1-2-3-5(7)8-4-6/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDPZFQLKFUONAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20369328
Record name Chloromethyl butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33657-49-7
Record name Chloromethyl butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name chloromethyl butanoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary role of chloromethyl butyrate in clevidipine butyrate synthesis?

A1: this compound serves as a crucial reagent in the final step of clevidipine butyrate synthesis. It reacts with the deprotonated carboxylic acid group of a clevidipine precursor, 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic acid monomethyl ester, to form the final clevidipine butyrate molecule. [, , , ]

Q2: Are there alternative synthetic routes to clevidipine butyrate that don't involve this compound?

A2: While the provided research focuses on utilizing this compound, one study outlines a different approach. This method involves hydrogenating a clevidipine precursor, 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxy methyl-5-aromatic ring substituted methyl carboxylate, followed by reaction with this compound. [] This suggests that alternative synthetic pathways might exist, potentially employing different starting materials or reagents.

Q3: How does the use of this compound impact the overall yield of clevidipine butyrate synthesis?

A3: Research indicates that the overall yield of clevidipine butyrate, when using this compound in the final step, can reach up to 59% depending on the specific synthetic route and conditions. [] Another study reported a slightly lower yield of 44%. [] These findings suggest that while this compound contributes to a reasonable yield, optimizing reaction conditions remains crucial for maximizing efficiency.

Q4: Are there any specific catalysts or reaction conditions that improve the efficiency of the reaction involving this compound?

A4: Yes, research suggests that the presence of an alkaline substance and an iodide catalyst can enhance the reaction between the clevidipine precursor and this compound. [] Additionally, specific solvents, such as dichloromethane, acetone, or mixtures thereof, have been shown to be effective in facilitating the reaction with this compound. []

Q5: Are there any environmental concerns associated with the use of this compound in clevidipine butyrate synthesis?

A5: While the provided research does not explicitly address the environmental impact of this compound, it highlights the use of alumina-supported inorganic alkali as a catalyst in one synthetic route. This approach is presented as a cleaner alternative compared to traditional organic or inorganic alkali catalysts, suggesting a focus on minimizing environmental impact during synthesis. []

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